REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[CH3:16]O>>[F:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:16])=[O:5]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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FC1=C(C(=O)O)C=C(C=C1)C
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Name
|
|
Quantity
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1.9 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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via syringe, and the solution is refluxed overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
|
the solvent is evaporated
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Type
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EXTRACTION
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Details
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extracted with sat'd aq. NaHCO3 (50 mL), brine (50 mL), water (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
chromatographed (silica, 5% EtOAc/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C=C(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |